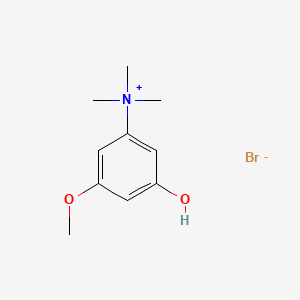
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different functional groups depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives, which have significant biological and chemical properties.
Scientific Research Applications
Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-Methyl-4H-3,1-benzoxazin-4-one
- (S)-2,3-Dihydro-7-hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid
Uniqueness
What sets benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
CAS No. |
69557-23-9 |
|---|---|
Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[3-(2-methyl-4-oxoquinazolin-3-yl)-2,6-dioxopiperidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H17N3O5/c1-12-22-16-5-3-2-4-15(16)19(26)23(12)17-10-11-18(25)24(20(17)27)14-8-6-13(7-9-14)21(28)29/h2-9,17H,10-11H2,1H3,(H,28,29) |
InChI Key |
ZBPIVKXLYMHYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3CCC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















